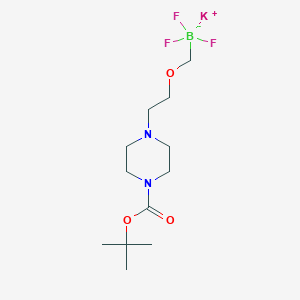![molecular formula C15H18N2O3 B1451891 1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid CAS No. 1096307-57-1](/img/structure/B1451891.png)
1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid
Vue d'ensemble
Description
“1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid” is an organic compound . It has gained significant attention in scientific research.
Synthesis Analysis
The synthesis of indole derivatives, such as “1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid”, has been a topic of interest in recent years . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The investigation of novel methods of synthesis has attracted the attention of the chemical community .
Molecular Structure Analysis
The molecular structure of “1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid” is complex. It includes a methyl group, a propan-2-yl group, a carbamoyl group, and an indole-4-carboxylic acid group .
Applications De Recherche Scientifique
Cancer Treatment
Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells . They can inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death that stops the spread of cancer cells .
Antimicrobial Activity
Indole derivatives also show antimicrobial properties . They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . This includes neurological disorders, cardiovascular diseases, and metabolic disorders .
Antiviral Activity
Indole derivatives have shown antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . They can inhibit the replication of these viruses, making them potential candidates for the development of new antiviral drugs .
Anti-inflammatory Activity
Indole derivatives possess anti-inflammatory activities . They can inhibit the production of pro-inflammatory cytokines, which are small proteins that are crucial in cell signaling during inflammatory responses .
Antidiabetic Activity
Indole derivatives have shown antidiabetic activities . They can enhance insulin secretion and improve glucose tolerance, making them potential candidates for the treatment of diabetes .
Antimalarial Activity
Indole derivatives have shown antimalarial activities . They can inhibit the growth of Plasmodium parasites, which are responsible for causing malaria .
Anticholinesterase Activity
Indole derivatives possess anticholinesterase activities . They can inhibit the activity of cholinesterase, an enzyme that breaks down acetylcholine in the brain. This makes them potential candidates for the treatment of Alzheimer’s disease .
Propriétés
IUPAC Name |
1-[2-[methyl(propan-2-yl)amino]-2-oxoethyl]indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(2)16(3)14(18)9-17-8-7-11-12(15(19)20)5-4-6-13(11)17/h4-8,10H,9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYLKJKWSLNKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)CN1C=CC2=C(C=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid](/img/structure/B1451808.png)
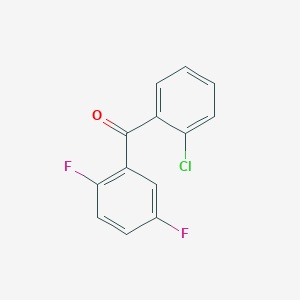


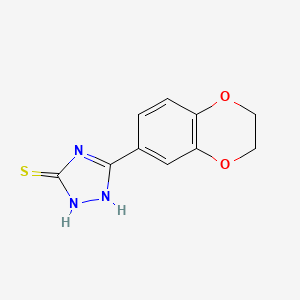
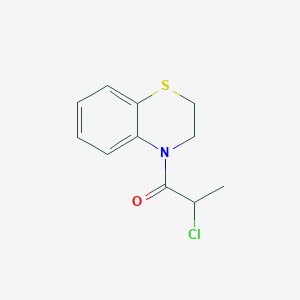
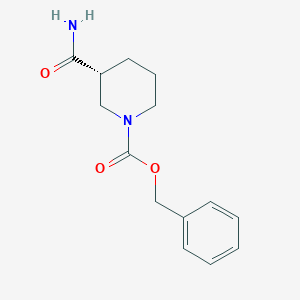
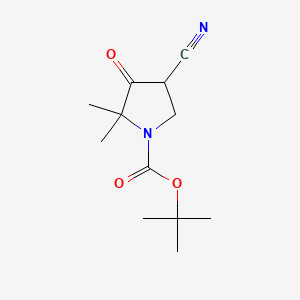
![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1451821.png)
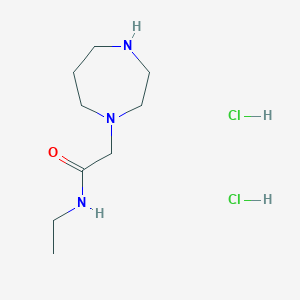
![2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1451826.png)
![N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine](/img/structure/B1451828.png)

